

Palmatrubin chemical structure and properties

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Compound of Interest

Compound Name: *Palmatrubin*

Cat. No.: *B100322*

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Palmatrubin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatrubin, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of **Palmatrubin**. Detailed experimental protocols for its isolation and key biological evaluations are presented, alongside a visual representation of its implicated signaling pathways, to facilitate further research and drug development efforts.

Chemical Structure and Identification

Palmatrubin is a quaternary isoquinoline alkaloid characterized by a tetracyclic ring system. Its systematic IUPAC name is 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol.

Identifier	Value
IUPAC Name	2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol[1]
Molecular Formula	C ₂₀ H ₂₀ NO ₄ ⁺ [1]
Molecular Weight	338.38 g/mol [1]
CAS Number	16176-68-4[1]
Canonical SMILES	<chem>COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O</chem>
InChI	InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1
InChIKey	QBUIDYLGKMWNEA-UHFFFAOYSA-O

Physicochemical Properties

Comprehensive experimental data on all physicochemical properties of **Palmatrubin** are not readily available in the public domain. The following table summarizes the available information.

Property	Value	Source
Appearance	Solid	N/A
Solubility	Soluble in DMSO	Commercial supplier data
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
pKa	Data not available	N/A

Spectroscopic Properties

Detailed spectroscopic data for **Palmatrubin** are essential for its identification and characterization. While complete spectra are not widely published, the following table outlines the expected spectroscopic characteristics based on its structure and data from related compounds.

Spectroscopic Technique	Expected Characteristics
UV-Visible Spectroscopy	Absorption maxima (λ_{max}) are expected in the UV-A and visible regions due to the extended conjugated system of the protoberberine core.
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C=N ⁺ (iminium) functional groups are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR would show distinct signals for aromatic protons, methoxy groups, and methylene protons of the dihydroisoquinoline core. ¹³ C NMR would reveal signals for quaternary aromatic carbons, methoxy carbons, and aliphatic carbons.
Mass Spectrometry (MS)	The mass spectrum would show a prominent molecular ion peak corresponding to the cationic formula [C ₂₀ H ₂₀ NO ₄] ⁺ . Fragmentation patterns would involve the loss of methyl groups and other characteristic cleavages of the tetracyclic system.

Biological and Pharmacological Activities

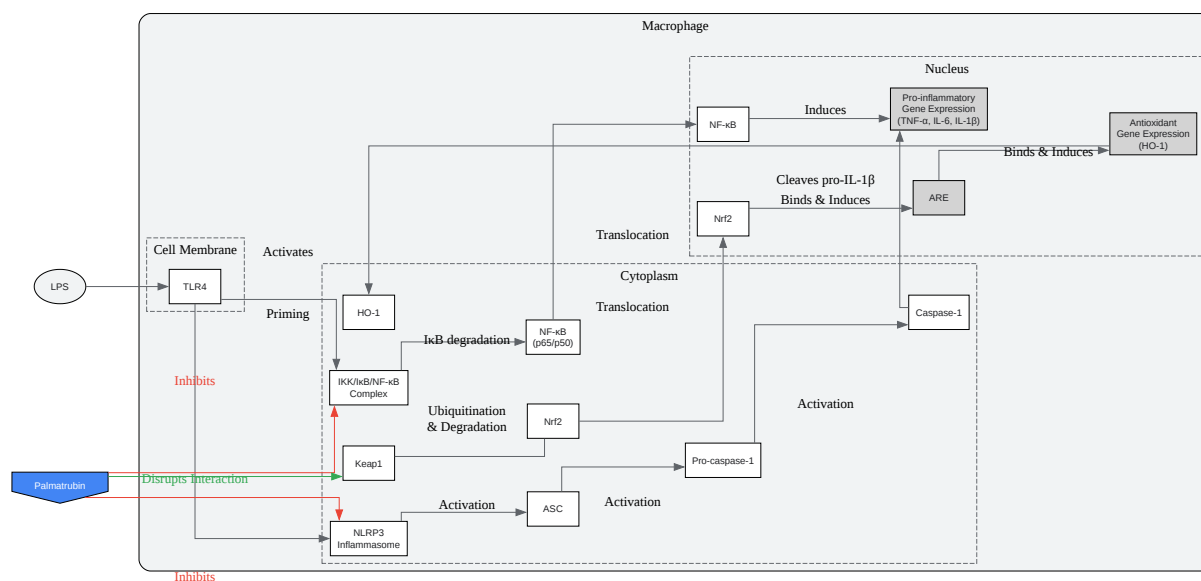
Extensive research has been conducted on the biological activities of Palmatine, a closely related protoberberine alkaloid. It is highly probable that **Palmatrubin** shares a similar pharmacological profile. Key activities include:

- **Anti-inflammatory Activity:** Palmatine has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.

- **Antioxidant Activity:** The compound exhibits significant antioxidant properties, protecting against oxidative stress.
- **Anticancer Activity:** Palmatine has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.
- **Antimicrobial Activity:** It displays a broad spectrum of antimicrobial activity against various bacteria and fungi.

Signaling Pathways

The biological effects of Palmatine/**Palmatrubin** are mediated through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism for its anti-inflammatory and antioxidant activities.



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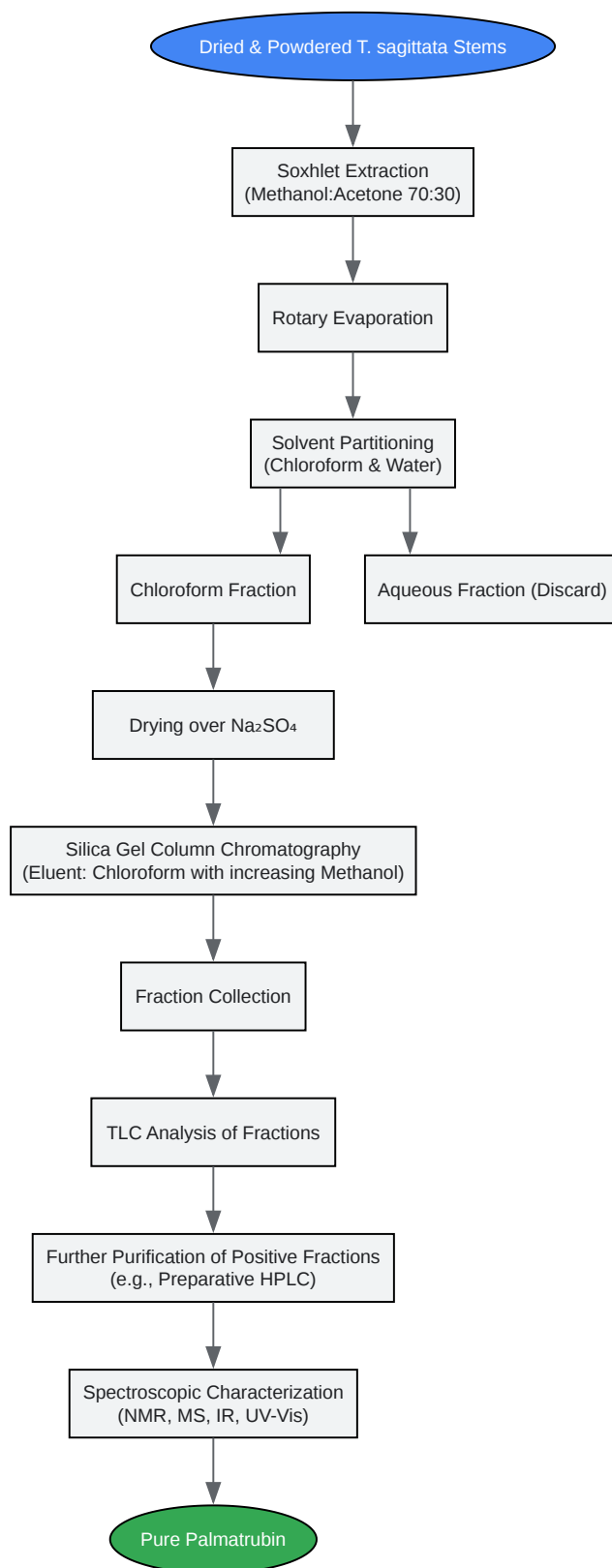
Caption: Proposed signaling pathways modulated by **Palmatrubin**.

Experimental Protocols

Isolation of Palmatrubin from *Tinospora sagittata*

This protocol is adapted from a method for isolating the related alkaloid, Palmatine, from a similar plant species.

Workflow Diagram:



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Caption: Workflow for the isolation of **Palmatrubin**.

Detailed Protocol:

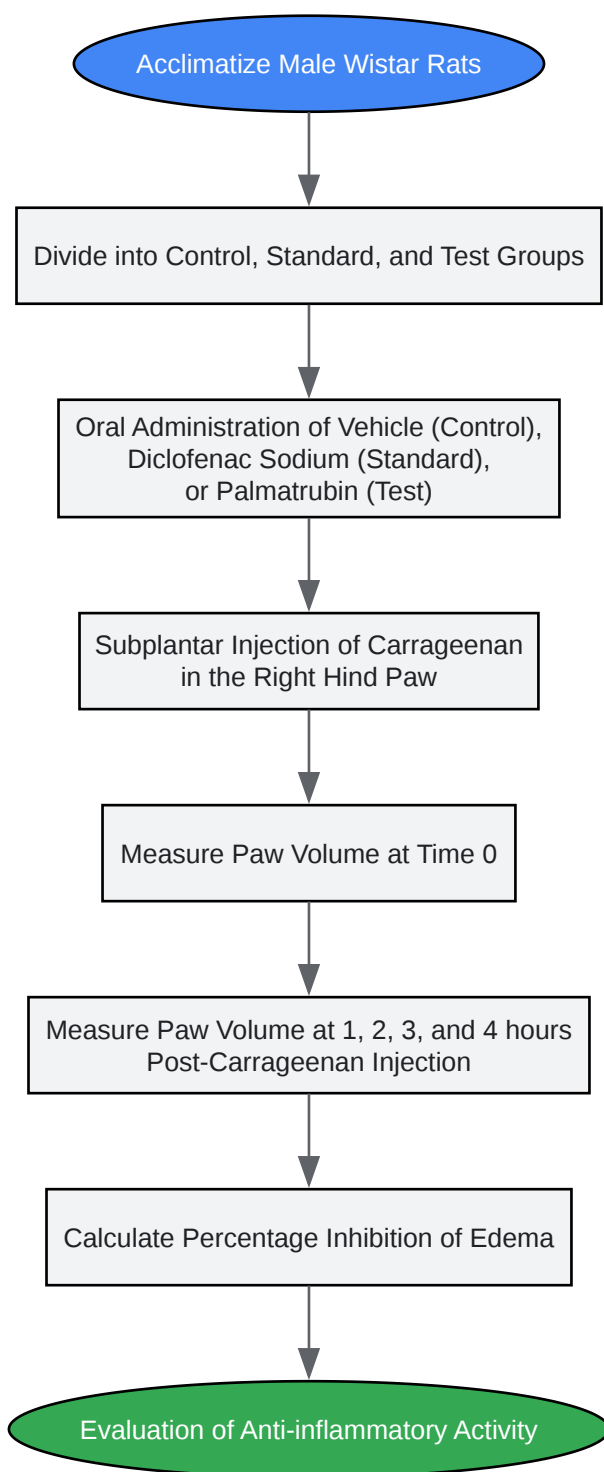
- Extraction:
 - Air-dry the stems of *Tinospora sagittata* in the shade and pulverize them into a coarse powder.
 - Perform Soxhlet extraction of the powdered plant material with a 70:30 mixture of methanol and acetone for approximately 16 hours at 40°C.
 - Repeat the extraction cycle four times to ensure exhaustive extraction.
 - Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.
- Solvent Partitioning:
 - Suspend the residue in a mixture of chloroform and water.
 - Separate the layers in a separatory funnel. Collect the chloroform layer, which will contain the alkaloids.
- Column Chromatography:
 - Dry the chloroform extract over anhydrous sodium sulfate and then evaporate to dryness.
 - Subject the dried extract to silica gel column chromatography.
 - Elute the column with a gradient of increasing methanol concentration in chloroform.
 - Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing **Palmatrubin**.
- Purification and Characterization:
 - Pool the fractions containing the compound of interest and subject them to further purification, if necessary, using techniques such as preparative high-performance liquid chromatography (HPLC).

- Characterize the purified compound using spectroscopic methods (NMR, MS, IR, and UV-Vis) to confirm its identity and purity as **Palmatrubin**.

In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)

This in vivo assay is a standard method to evaluate the anti-inflammatory potential of a compound.

Workflow Diagram:



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Caption: Workflow for the in vivo anti-inflammatory assay.

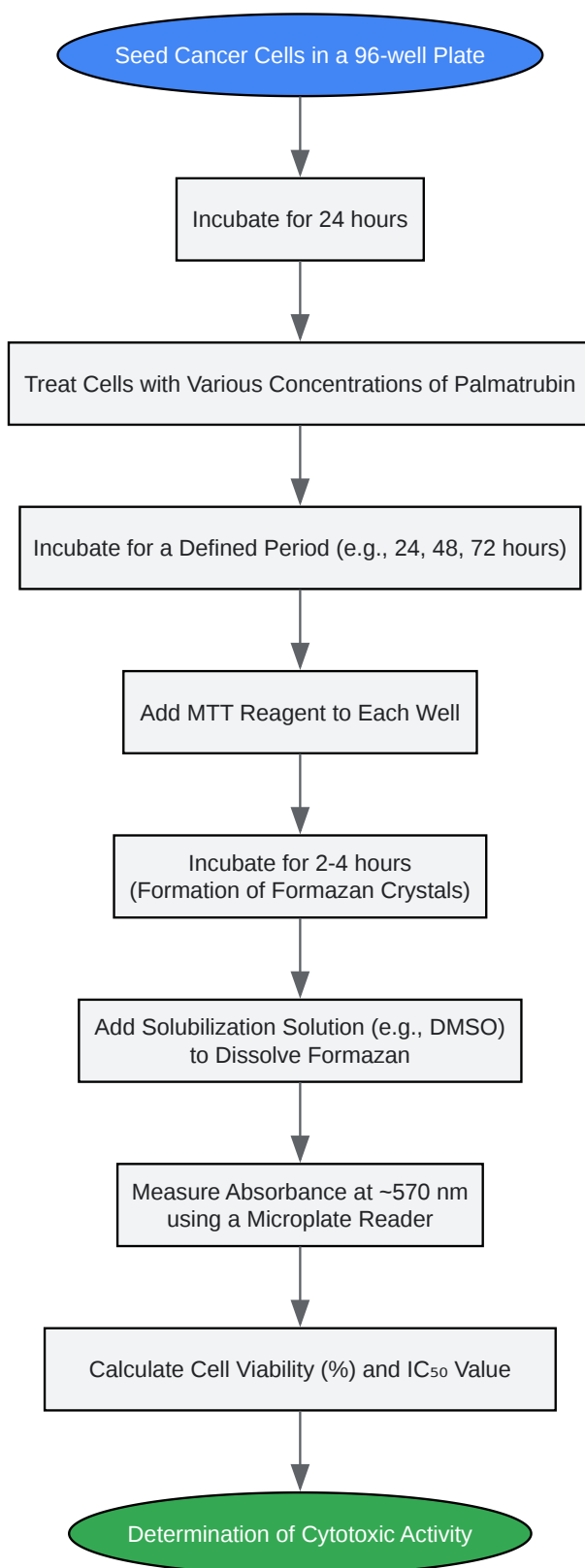
Detailed Protocol:

- **Animals:** Use healthy male Wistar rats, acclimatized to the laboratory conditions.
- **Grouping:** Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and one or more test groups (different doses of **Palmatrubin**).
- **Dosing:** Administer the vehicle, standard drug, or **Palmatrubin** orally to the respective groups.
- **Induction of Edema:** One hour after dosing, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
- **Measurement:** Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
- **Calculation:** Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:



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Caption: Workflow for the MTT cytotoxicity assay.

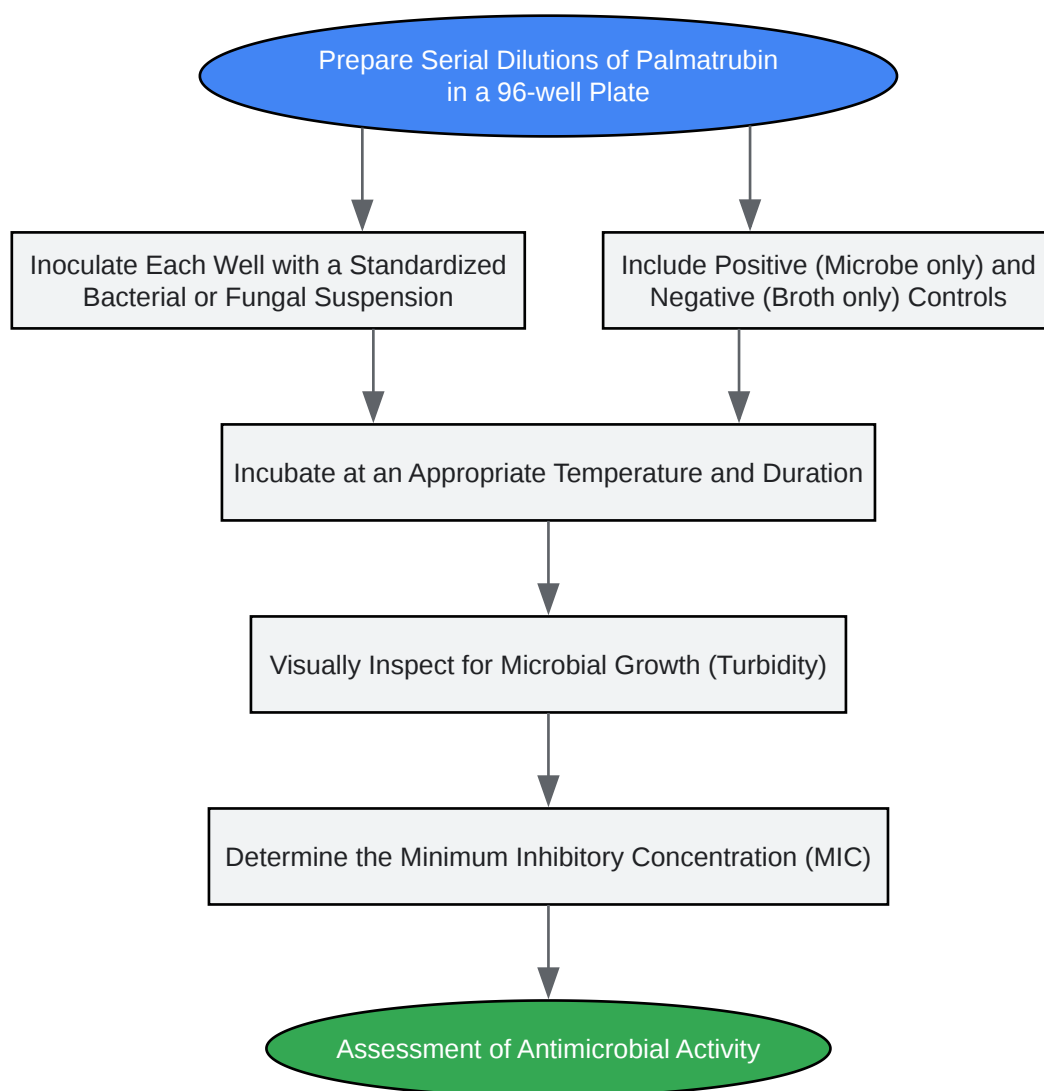
Detailed Protocol:

- **Cell Seeding:** Seed a suitable cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Palmatrubin**. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of **Palmatrubin** compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:



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Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

- Preparation of **Palmatrubin** Dilutions: Prepare a series of twofold dilutions of **Palmatrubin** in a suitable broth medium in a 96-well microtiter plate.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.
- Inoculation: Inoculate each well containing the **Palmatrubin** dilutions with the microbial suspension. Include a positive control well (microorganism without **Palmatrubin**) and a

negative control well (broth only).

- Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
- MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of **Palmatrubin** that completely inhibits visible growth of the microorganism.

Conclusion

Palmatrubin is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical and physical properties, alongside its pharmacological potential. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the advancement of research into the therapeutic applications of this intriguing alkaloid. Further studies are required to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety.

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References

- 1. biorlab.com [biorlab.com]
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